

Optimal Concentration of Atto 465 for Cell Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Atto 465

Cat. No.: B1263097

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Atto 465**, a fluorescent dye, in cell staining applications. **Atto 465** and its derivatives are valuable tools for fluorescence microscopy, offering strong absorption and good fluorescence quantum yield.^[1] This guide focuses on determining the optimal concentrations and methodologies for staining fixed cells with a specialized **Atto 465** derivative for nuclear staining, **Atto 465**-conjugated phalloidin for actin filament staining, and general guidance for using **Atto 465**-conjugated antibodies.

Data Presentation: Quantitative Summary

The following tables summarize the recommended starting concentrations for different **Atto 465** conjugates in cell staining applications. It is important to note that optimal concentrations may vary depending on the cell type, experimental conditions, and the specific imaging setup.

Table 1: **Atto 465**-p (Pentafluoroaniline) for Nuclear Staining in Fixed Cells

| Application | Cell Type | Fixation | Recommended Concentration Range | Optimal Concentration (Reported) | Incubation Time |
|------------------|----------------------------------|----------------------------------|---|----------------------------------|-----------------|
| Nuclear Staining | Mouse Peritoneal Exudate Cells | 4% Paraformaldehyde (PFA) | 0.5 μ M - 4 μ M ^{[2][3]} | 4 μ M ^{[2][3]} | 10 minutes |
| Nuclear Staining | Human FFPE Tonsil Tissue | Formalin-Fixed Paraffin-Embedded | 4 μ M | 4 μ M | 10 minutes |
| Nuclear Staining | Mouse Frozen Lymph Node Sections | Methanol/Acetone | 4 μ M | 4 μ M | 10 minutes |

Table 2: **Atto 465**-Phalloidin for F-Actin Staining in Fixed Cells

| Application | Stock Solution Concentration | Recommended Staining Solution Preparation | Estimated Final Concentration | Incubation Time |
|------------------|------------------------------|---|-------------------------------|-----------------|
| F-Actin Staining | 10 μ M in Methanol | Dilute 3.3 μ l of stock solution in 200 μ l of PBS with 1% BSA per coverslip. | Approximately 165 nM | 20-90 minutes |

Table 3: General Guidance for **Atto 465**-Conjugated Antibodies in Immunofluorescence

| Application | Conjugate Type | Recommended Starting Concentration | Incubation Time |
|--------------------|----------------------|--|----------------------------|
| Immunofluorescence | Secondary Antibodies | 1 - 10 µg/mL (or a 1:100 to 1:1000 dilution) | 1 hour at room temperature |

Note: The optimal concentration for antibody conjugates is highly dependent on the primary antibody, target antigen abundance, and other experimental factors. A titration experiment is strongly recommended to determine the best signal-to-noise ratio.

Experimental Protocols

Protocol 1: Nuclear Staining of Fixed Cells with Atto 465-p

This protocol is adapted from a study demonstrating the use of a specific derivative, **Atto 465**-pentafluoroaniline (**Atto 465-p**), as a nuclear stain.

Materials:

- **Atto 465** NHS ester
- 2,3,4,5,6-Pentafluoroaniline
- DMSO (Dimethyl sulfoxide), anhydrous and amine-free
- Triethylamine
- Cells cultured on coverslips or chamber slides
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS, optional)

- Mounting Medium

Procedure:

- Preparation of **Atto 465**-p (as described in the literature):
 - Resuspend **Atto 465** NHS ester in DMSO.
 - Add a 10% molar excess of 2,3,4,5,6-pentafluoroaniline to the lyophilized dye in 1% triethylamine in DMSO.
 - Bring the reaction to a 16 mM concentration of **Atto 465** NHS ester and stir overnight at room temperature, protected from light.
 - Dilute the final product with DMSO and store at -20°C.
- Cell Preparation:
 - Culture cells to the desired confluency on sterile coverslips or chamber slides.
 - Wash the cells twice with PBS.
- Fixation:
 - Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (Optional, for intracellular targets with antibody co-staining):
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Staining:
 - Prepare a 4 μ M working solution of **Atto 465**-p in PBS.

- Incubate the fixed (and permeabilized) cells with the **Atto 465**-p staining solution for 10 minutes at room temperature, protected from light.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each.
- Mounting:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging:
 - Image the stained cells using a fluorescence microscope with appropriate filter sets for **Atto 465** (Excitation/Emission maxima: ~453/506 nm).

Protocol 2: F-Actin Staining of Fixed Cells with Atto 465-Phalloidin

This protocol provides a general procedure for staining filamentous actin (F-actin) using **Atto 465**-phalloidin.

Materials:

- **Atto 465**-phalloidin conjugate
- Methanol, anhydrous
- Cells cultured on coverslips or chamber slides
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Solution (e.g., 4% Paraformaldehyde in PBS, methanol-free)
- Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
- Blocking Solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
- Mounting Medium

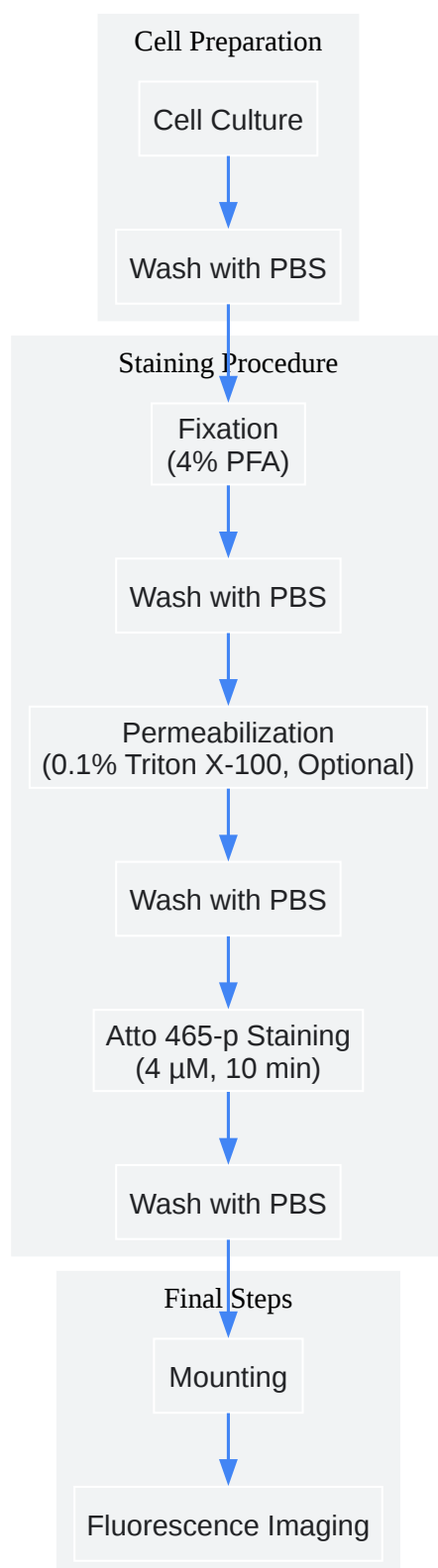
Procedure:

- Preparation of **Atto 465**-Phalloidin Stock Solution:
 - Dissolve the lyophilized **Atto 465**-phalloidin in methanol to a final concentration of 10 μ M. Store the stock solution at -20°C, protected from light.
- Cell Preparation:
 - Culture cells to the desired confluency on sterile coverslips or chamber slides.
 - Wash the cells twice with pre-warmed PBS.
- Fixation:
 - Fix the cells with 4% methanol-free formaldehyde in PBS for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Incubate the cells with 1% BSA in PBS for 30 minutes at room temperature to reduce nonspecific binding.
- Staining:
 - Prepare the staining solution by diluting the 10 μ M **Atto 465**-phalloidin stock solution in 1% BSA in PBS. A common starting point is to dilute 3.3 μ l of the stock solution into 200 μ l of blocking solution per coverslip.

- Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each.
- Mounting:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging:
 - Image the stained cells using a fluorescence microscope with appropriate filter sets for **Atto 465** (Excitation/Emission maxima: ~453/506 nm).

Visualization of Experimental Workflows

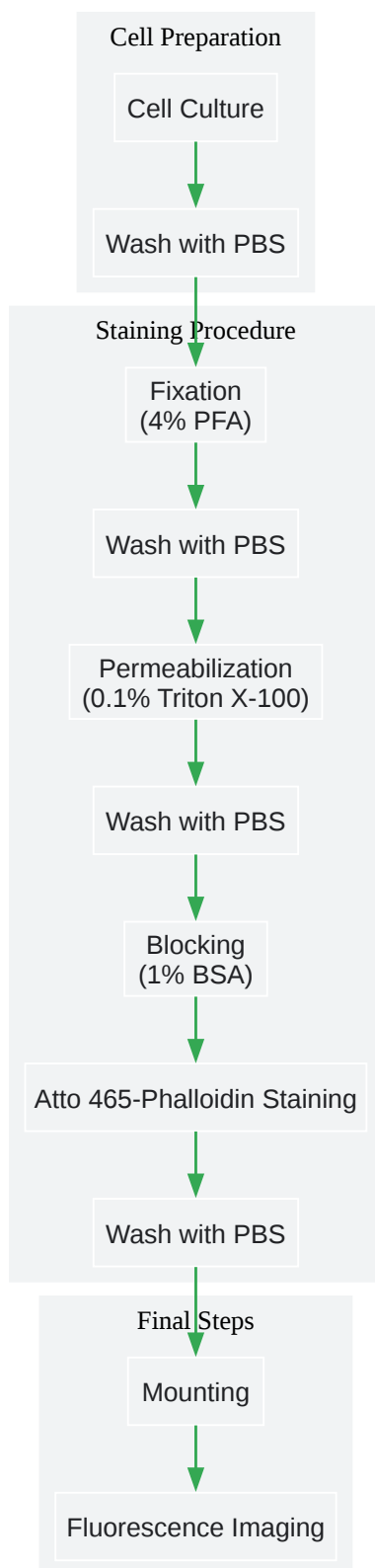
Atto 465-p Nuclear Staining Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for nuclear staining of fixed cells using **Atto 465-p**.

Atto 465-Phalloidin F-Actin Staining Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for F-actin staining of fixed cells using **Atto 465**-phalloidin.

Live-Cell Imaging

Currently, there is limited published data on the use of **Atto 465** for live-cell imaging. One study noted that the potential for **Atto 465**-p in live-cell imaging warrants further investigation.

Generally, NHS esters are considered cell-impermeable, though some studies with other Atto dyes have shown mitochondrial and endoplasmic reticulum staining in live cells at micromolar concentrations, with entry suggested to be via endocytosis. Researchers interested in live-cell applications of **Atto 465** should perform initial experiments to determine cell permeability and potential toxicity.

Troubleshooting

For common issues such as weak or no signal, high background, or spectral overlap, please refer to standard immunofluorescence troubleshooting guides. Key considerations include optimizing antibody concentrations, ensuring proper fixation and permeabilization, and using appropriate microscope filter sets. The photostability of **Atto 465**-p has been shown to be greater than that of the **Atto 465** carboxylic acid form. However, as with all fluorophores, minimizing light exposure is recommended to prevent photobleaching.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ATTO-TEC GmbH - ATTO 465 [atto-tec.com]
- 2. Atto 465 Derivative Is a Nuclear Stain with Unique Excitation and Emission Spectra Useful for Multiplex Immunofluorescence Histochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Optimal Concentration of Atto 465 for Cell Staining: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1263097#optimal-concentration-of-atto-465-for-cell-staining>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com